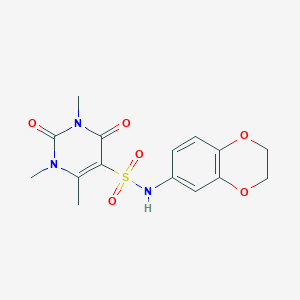

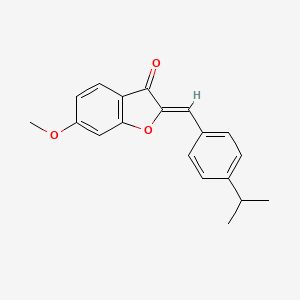

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

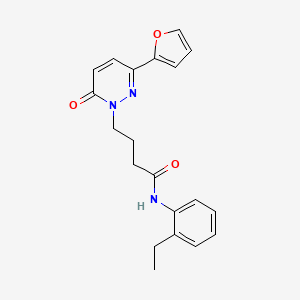

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol is a chiral building block that has found extensive use in the synthesis of various biologically active compounds. This molecule contains a primary alcohol, a secondary alcohol, and an amine, which makes it a versatile building block for the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, related to the query chemical, was synthesized and its structure confirmed through NMR, MS, IR techniques, and X-ray diffraction method. The structural study highlighted its crystallization in the orthorhombic space group and the presence of inter and intramolecular hydrogen bonds, demonstrating its potential for further chemical application and modification Dinesh et al., 2010.

Biofuel Production

- Research into pentanol isomers, which are structurally related to the query compound, has demonstrated their potential as biofuels. Metabolic engineering of microbial strains for the production of these isomers shows significant promise for breakthroughs in production efficiency, indicating a sustainable approach to alternative fuel sources Cann & Liao, 2009.

Material Science and Polymer Chemistry

- The compound (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, which shares a functional group with the query compound, was synthesized and hydrogenated to explore its application as a precursor for trans-4-methylproline. This research indicates the compound's utility in synthesizing specific amino acid derivatives, underscoring its importance in material science and polymer chemistry Nevalainen & Koskinen, 2001.

Advanced Drug Delivery Systems

- In the realm of drug delivery, a study on the synthesis of multifunctional ABC stars with a reduction-labile arm through consecutive ROP, RAFT, and ATRP processes demonstrated the use of tert-butyl acrylate (a compound related to the query chemical) in creating stimuli-responsive arms and reduction-labile linkages. This research highlights the potential for developing advanced drug delivery systems utilizing the structural features of tert-butoxycarbonyl compounds Liu et al., 2015.

Chemical Synthesis and Catalysis

- Another study focused on the hydrogenation of a related compound, (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, provides insights into catalyst/solvent systems' efficacy. The research findings are crucial for the chemical synthesis of amino acid derivatives and catalysis, demonstrating the compound's role in developing new synthetic routes and catalysts Nevalainen & Koskinen, 2001.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUGSGNURZEOU-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)

![9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2996669.png)

![1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B2996671.png)